molecular formula C12H23N B13810066 2-Bornanamine, N,N-dimethyl- CAS No. 22243-41-0

2-Bornanamine, N,N-dimethyl-

Cat. No.: B13810066
CAS No.: 22243-41-0
M. Wt: 181.32 g/mol
InChI Key: XUDICDUSDBRTAJ-UHFFFAOYSA-N
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Description

2-Bornanamine, N,N-dimethyl- is a tertiary amine derived from camphor It is known for its unique structure, which includes a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bornanamine, N,N-dimethyl- typically involves the reaction of camphor with dimethylamine. One common method is the reductive amination of camphor with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of 2-Bornanamine, N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Bornanamine, N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-Bornanamine, N,N-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bornanamine, N,N-dimethyl- involves its interaction with specific molecular targets. It acts as a ligand, binding to enzymes and receptors, thereby modulating their activity. The pathways involved include enzyme inhibition and receptor activation, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylbenzylamine
  • N,N-Dimethyltryptamine
  • N,N-Dimethylglycine

Comparison

2-Bornanamine, N,N-dimethyl- is unique due to its bicyclic structure, which imparts different steric and electronic properties compared to linear or monocyclic amines. This uniqueness makes it particularly useful in applications requiring specific spatial configurations .

Properties

CAS No.

22243-41-0

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N,N,1,7,7-pentamethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C12H23N/c1-11(2)9-6-7-12(11,3)10(8-9)13(4)5/h9-10H,6-8H2,1-5H3

InChI Key

XUDICDUSDBRTAJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)N(C)C)C)C

Origin of Product

United States

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